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Compound of Interest

Compound Name: Sulfo-Cy7 carboxylic acid TEA

Cat. No.: B15552746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the principles and techniques for the

bioconjugation of Sulfo-Cy7 carboxylic acid to proteins and other biomolecules. This document

includes key spectral properties, detailed experimental protocols, and troubleshooting advice to

ensure successful and reproducible conjugation for applications in research and drug

development.

Introduction to Sulfo-Cy7 Carboxylic Acid
Sulfo-Cyanine7 (Sulfo-Cy7) is a water-soluble, near-infrared (NIR) fluorescent dye widely used

for labeling biomolecules.[1][2] Its fluorescence emission in the 750-800 nm range allows for

deep tissue penetration with minimal background autofluorescence, making it an ideal

candidate for in vivo imaging, fluorescence microscopy, flow cytometry, and other bioanalytical

assays.[2][3] The sulfonic acid groups on the cyanine dye backbone impart excellent water

solubility, which is advantageous for labeling proteins and nucleic acids in aqueous

environments.[2][4]

The carboxylic acid functional group on Sulfo-Cy7 is not inherently reactive towards

biomolecules but can be readily activated to form a stable covalent bond with primary amines,

such as the ε-amino group of lysine residues and the N-terminus of proteins.[5][6] This is

typically achieved through a two-step reaction involving 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble

analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[7][8]
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Quantitative Data Summary
For accurate and reproducible bioconjugation and subsequent quantitative analysis, it is crucial

to be aware of the key spectral and physical properties of Sulfo-Cy7 and its derivatives. The

following table summarizes these important parameters.

Property
Sulfo-Cy7
Carboxylic Acid

Sulfo-Cy7 NHS
Ester

Reference(s)

Maximum Excitation

Wavelength (λex)
~750 nm ~750 nm [2][9]

Maximum Emission

Wavelength (λem)
~773 nm ~773 nm [2][9]

Molar Extinction

Coefficient (ε) at λex
~199,000 M⁻¹cm⁻¹ ~240,600 M⁻¹cm⁻¹ [9][10]

Quantum Yield (Φ)
High (Improved in NIR

range)

Not explicitly stated,

but expected to be

similar to the

carboxylic acid form.

[1][5]

Correction Factor

(CF280) for DOL

Calculation

Not applicable 0.04 [9]

Solubility
Good in water, DMF,

DMSO

Good in water, DMF,

DMSO
[5][9]

Experimental Protocols
This section provides detailed protocols for the activation of Sulfo-Cy7 carboxylic acid and its

conjugation to a model protein, such as an IgG antibody.

Protocol 1: Two-Step EDC/Sulfo-NHS Activation of Sulfo-
Cy7 Carboxylic Acid and Conjugation to a Protein
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This two-step method is preferred as it allows for the activation of the dye first, followed by the

removal of excess activating agents before adding the protein. This minimizes the risk of

protein-protein cross-linking.[7]

Materials:

Sulfo-Cy7 carboxylic acid

Protein (e.g., IgG antibody) in an amine-free buffer (e.g., 0.1 M MES, 0.1 M PBS, pH 7.2-7.4)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[7]

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Purification column (e.g., Sephadex G-25 size-exclusion column)

Reaction tubes

Spectrophotometer

Procedure:

Step 1: Preparation of Reagents

Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an

amine-free buffer like PBS.[3] If the buffer contains primary amines (e.g., Tris or glycine),

perform a buffer exchange using a desalting column.

Sulfo-Cy7 Carboxylic Acid Stock Solution: Prepare a 10 mM stock solution of Sulfo-Cy7

carboxylic acid in anhydrous DMSO or DMF.
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EDC and Sulfo-NHS Stock Solutions: Immediately before use, prepare 100 mM stock

solutions of EDC and Sulfo-NHS in Activation Buffer (0.1 M MES, pH 6.0). EDC is moisture-

sensitive and hydrolyzes in water, so fresh solutions are critical.[7][11]

Step 2: Activation of Sulfo-Cy7 Carboxylic Acid

In a reaction tube, add the desired volume of Sulfo-Cy7 carboxylic acid stock solution.

Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS stock solutions to the dye solution.

Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.[7]

Step 3: Conjugation to the Protein

Add the activated Sulfo-Cy7 NHS-ester solution to the protein solution. A molar ratio of dye

to protein between 5:1 and 20:1 is a good starting point for optimization.[12]

Adjust the pH of the reaction mixture to 8.0-8.5 using a suitable buffer (e.g., 1 M sodium

bicarbonate) to facilitate the reaction with primary amines.[3]

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle

stirring or rotation and protected from light.[13]

Step 4: Quenching the Reaction

Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM

to stop the reaction by consuming any unreacted NHS ester.

Incubate for 30 minutes at room temperature.[7]

Step 5: Purification of the Conjugate

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion

chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer

(e.g., PBS).[3][13]

The first colored fraction to elute will contain the Sulfo-Cy7-protein conjugate.
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Protocol 2: Calculation of the Degree of Labeling (DOL)
The DOL, which represents the average number of dye molecules conjugated to each protein

molecule, can be determined spectrophotometrically.

Procedure:

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the

maximum absorbance of Sulfo-Cy7 (~750 nm, A₇₅₀).

Calculate the molar concentration of the protein using the following formula:

Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein

Where:

A₂₈₀ is the absorbance of the conjugate at 280 nm.

A₇₅₀ is the absorbance of the conjugate at ~750 nm.

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for Sulfo-Cy7 NHS

ester, CF₂₈₀ = 0.04).[9]

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈

210,000 M⁻¹cm⁻¹).

Calculate the molar concentration of the dye using the following formula:

Dye Concentration (M) = A₇₅₀ / ε_dye

Where:

A₇₅₀ is the absorbance of the conjugate at ~750 nm.

ε_dye is the molar extinction coefficient of Sulfo-Cy7 at ~750 nm (~240,600 M⁻¹cm⁻¹ for

the NHS ester).[9]

Calculate the DOL:
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DOL = Dye Concentration (M) / Protein Concentration (M)

Mandatory Visualizations
Diagram 1: EDC/Sulfo-NHS Activation and Amine
Conjugation
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Activation Step (pH 6.0)

Conjugation Step (pH 8.0-8.5)

Sulfo-Cy7-COOH

O-Acylisourea Intermediate
(unstable)

+

EDC

Sulfo-Cy7-NHS Ester
(amine-reactive, more stable)

+

Sulfo-NHS

Sulfo-Cy7-Protein Conjugate
(stable amide bond)

+

Protein-NH₂
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1. Prepare Protein Solution
(2-10 mg/mL in amine-free buffer)

4. Conjugate to Protein
(pH 8.0-8.5, 1-2h RT or O/N 4°C)

2. Prepare Dye and Activator Solutions
(Sulfo-Cy7-COOH, EDC, Sulfo-NHS)

3. Activate Sulfo-Cy7-COOH
(with EDC/Sulfo-NHS, 15-30 min)

5. Quench Reaction
(e.g., Tris or Glycine)

6. Purify Conjugate
(Size-Exclusion Chromatography)

7. Characterize Conjugate
(Spectrophotometry for DOL)

Direct Immunoassay

Antigen Immobilized on Surface

Primary Antibody
(labeled with Sulfo-Cy7)

Binding

NIR Fluorescence Detection
(Ex: ~750 nm, Em: ~773 nm)

Signal Generation
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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